1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
CAS No.: 2188279-19-6
Cat. No.: VC4934220
Molecular Formula: C18H14F2N4O
Molecular Weight: 340.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2188279-19-6 |
|---|---|
| Molecular Formula | C18H14F2N4O |
| Molecular Weight | 340.334 |
| IUPAC Name | 1-(2,6-difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
| Standard InChI | InChI=1S/C18H14F2N4O/c19-14-7-4-8-15(20)17(14)24-18(25)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,21,24,25) |
| Standard InChI Key | BADFZCFTDAJIDI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Introduction
Key Chemical Features:
| Property | Description |
|---|---|
| Molecular Formula | CHFNO |
| Functional Groups | Urea, Pyrimidine, Phenyl |
| Fluorine Substituents | Enhance lipophilicity and metabolic stability |
| Aromatic Systems | Contribute to π-stacking interactions in biological targets |
Synthesis
The synthesis of such compounds typically involves:
-
Urea Formation: Reaction between an isocyanate derivative and an amine.
-
Pyrimidine Ring Construction: Often achieved through cyclization reactions involving amidines or guanidines with diketones or equivalents.
-
Substituent Introduction: Fluorine atoms are incorporated via halogenation reactions or by using fluorinated precursors.
Example Synthetic Pathway:
-
Starting with 2,6-difluoroaniline, the urea core can be constructed by reacting with a suitable isocyanate.
-
The pyrimidine moiety can be synthesized separately and coupled via alkylation or condensation reactions.
Anticancer Potential
Compounds containing diaryl urea scaffolds and pyrimidine rings have shown significant antiproliferative activity:
-
Targeting receptor tyrosine kinases (RTKs), such as VEGFR and EGFR.
-
Inhibiting cell cycle progression and inducing apoptosis in cancer cells.
Antiangiogenic Agents
Diaryl ureas are known to inhibit angiogenesis by blocking VEGFR signaling pathways, which are crucial for tumor growth and metastasis.
Antiproliferative Agents
The compound's structural similarity to other pyrimidine-based drugs suggests potential efficacy against various cancer cell lines, including:
-
A549 (Lung Cancer)
-
HCT116 (Colon Cancer)
Potential as a Lead Compound
Given its structure, 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea could serve as a starting point for developing selective kinase inhibitors.
Comparative Data on Related Compounds:
| Compound Structure | IC (µM) Against Cancer Cells | Target Kinase Inhibition |
|---|---|---|
| Diaryl Ureas (General Class) | 2–10 | VEGFR, EGFR |
| Pyrimidine-Based Ureas | <5 | BRAF |
| 1-(2,6-Difluorophenyl)-3-(Pyrimidinyl) Urea | Not yet reported | Hypothetical VEGFR/EGFR dual inhibitor |
Future Directions
To fully explore the potential of this compound:
-
In Vitro Studies: Evaluate antiproliferative activity across diverse cancer cell lines.
-
Molecular Docking: Simulate interactions with key kinases like VEGFR or BRAF.
-
Pharmacokinetics: Assess ADME (Absorption, Distribution, Metabolism, Excretion) properties to ensure drug-like behavior.
-
Chemical Modifications: Introduce substituents to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume